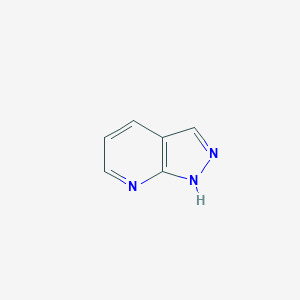

7-Azaindazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-5-4-8-9-6(5)7-3-1/h1-4H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLRTOYGRNLSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949861 | |

| Record name | 2H-Pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271-71-6, 271-73-8 | |

| Record name | 2H-Pyrazolo[3,4-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=271-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Azaindole: A Comprehensive Technical Guide to its Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole (B17877), also known as 1H-pyrrolo[2,3-b]pyridine, is a heterocyclic aromatic organic compound that has garnered significant attention in medicinal chemistry and materials science.[1][2] Structurally, it consists of a pyridine (B92270) ring fused to a pyrrole (B145914) ring.[1] This arrangement makes it a bioisostere of indole (B1671886) and purine, allowing it to mimic these crucial biological molecules.[3] Its unique electronic and reactivity properties, imparted by the nitrogen atom in the six-membered ring, distinguish it from indole.[1] 7-Azaindole and its derivatives are recognized as "privileged structures" in drug discovery, frequently serving as a core scaffold in the development of therapeutic agents, most notably kinase inhibitors.[2][4]

Basic Properties

7-Azaindole is a white to light yellow or brown crystalline solid with a slight, faintly unpleasant odor.[1][5][6] It is sparingly soluble in water but soluble in organic solvents like chloroform (B151607) and methanol.[1][6]

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆N₂ | [1][7] |

| Molecular Weight | 118.14 g/mol | [7][8] |

| CAS Number | 271-63-6 | [1] |

| Melting Point | 105-107 °C | [6] |

| Boiling Point | 270 °C | [6] |

| Appearance | White to off-white or brown solid/crystalline powder | [1][5][8] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Topological Polar Surface Area | 28.7 Ų | [1] |

Molecular Structure and Bonding

The structure of 7-azaindole features a planar, fused bicyclic system. This planarity is a result of the aromatic π-conjugation extending across both the pyrrole and pyridine rings.[9]

Hydrogen Bonding and Tautomerism

A key feature of 7-azaindole is its ability to form strong, directional N-H···N hydrogen bonds.[9][10] This characteristic is fundamental to its role in medicinal chemistry, particularly in its interaction with the hinge region of kinases.[11][12] The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[11][12]

In the solid state, 7-azaindole can form unusual hydrogen-bonded tetramers with approximate S4 symmetry.[13] Derivatives of 7-azaindole, such as halogenated ones, often form centrosymmetric dimers stabilized by nearly linear N-H···N hydrogen bonds.[10]

7-azaindole can exist in two tautomeric forms: the 1H-pyrrolo[2,3-b]pyridine form and the 7H-pyrrolo[2,3-b]pyridine form. The 1H form is the more stable tautomer.[14] The interconversion between these tautomers can be influenced by the surrounding environment, such as solvent molecules, and is a subject of research in excited-state proton transfer processes.[14][15]

Crystal Structure

While a comprehensive crystallographic database search did not yield the specific crystal structure for the parent 7-azaindole, the crystal structure of its derivatives provides valuable insights into the geometry of the core ring system. For instance, 5-Bromo-7-azaindole crystallizes in a monoclinic system, and its structure reveals the formation of dimers through dual N-H···N hydrogen bonds.[16]

Synthesis and Reactivity

Synthesis

The synthesis of 7-azaindole and its derivatives is a well-established area of organic chemistry.[17] Various synthetic methods have been developed, often involving the construction of the pyrrole ring onto a pre-existing pyridine scaffold or vice versa.[18]

One common approach involves the condensation of 2-amino-3-methylpyridine (B33374) with N-Methylformanilide in the presence of phosphorus oxychloride (PCl₃).[6] Another method is the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile (B105546), which proceeds via a Chichibabin cyclization.[18] More modern techniques include Rh(III)-catalyzed coupling of 2-aminopyridine (B139424) with alkynes, where a silver oxidant is used to improve catalyst turnover.[2][19]

A general workflow for the synthesis of 7-azaindole is depicted below:

Caption: A generalized workflow for the synthesis of 7-azaindole derivatives.

Reactivity

The reactivity of 7-azaindole has been extensively studied.[17][20] The pyridine ring is generally electron-deficient, while the pyrrole ring is electron-rich, leading to selective functionalization at different positions. The molecule has five sites available for the attachment of various substituents.[11] Electrophilic substitution typically occurs on the pyrrole ring, while nucleophilic substitution is more common on the pyridine ring. The N-H of the pyrrole can be deprotonated to form an anion, which can then react with various electrophiles.

Role in Kinase Inhibition

A primary application of the 7-azaindole scaffold is in the design of protein kinase inhibitors.[3][11] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer.[11]

The 7-azaindole moiety serves as an excellent "hinge-binding" motif.[11][12] It forms two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) portion of ATP.[3][11] This bidentate hydrogen bonding is a key factor in the high affinity and potency of many 7-azaindole-based inhibitors.[11]

The FDA-approved drug Vemurafenib (Zelboraf®), a B-RAF kinase inhibitor used to treat melanoma, is a prominent example of a successful drug developed from a 7-azaindole fragment.[11][12]

The interaction of a 7-azaindole-based inhibitor with a kinase hinge region can be visualized as follows:

Caption: Bidentate hydrogen bonding of 7-azaindole with a kinase hinge region.

Experimental Protocols

General Procedure for the Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization[19]

This protocol is an example of one of the many synthetic routes to 7-azaindole derivatives.

-

Preparation of LDA Solution: A solution of n-butyllithium (2.1 equivalents) in hexanes is added to dry tetrahydrofuran (B95107) (THF) at -40 °C under an inert argon atmosphere. Dry diisopropylamine (B44863) (2.1 equivalents) is then added to the solution.

-

Reaction with Benzonitrile: After stirring for 5 minutes at -40 °C, benzonitrile (1.05 equivalents) is added.

-

Addition of Picoline: The mixture is stirred at -40 °C for 2 hours, after which 2-fluoro-3-picoline (1.0 equivalent) is added.

-

Reaction Completion and Workup: Stirring is continued for an additional 2 hours. The reaction is then quenched, and the product is extracted and purified by standard methods (e.g., chromatography) to afford 2-phenyl-7-azaindole.

Note: This is a generalized protocol based on a literature procedure. Specific quantities and conditions may need to be optimized.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for the structural elucidation of 7-azaindole and its derivatives.

-

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For 7-azaindole-3-carboxaldehyde 2-pyridylhydrazone, characteristic peaks are observed for the N-H protons of the pyrrole and hydrazone moieties, as well as for the aromatic protons of the 7-azaindole and pyridine rings.[21]

-

¹³C NMR: The carbon NMR spectrum reveals the number of different types of carbon atoms in the molecule. For the same derivative, distinct signals are observed for the carbons of the heterocyclic rings and the carboxaldehyde group.[21]

Typical Experimental Setup:

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for NMR analysis of 7-azaindole derivatives.[21]

-

Instrument: A 400 MHz or higher field NMR spectrometer is typically used for detailed structural analysis.[21]

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the complete structure of the molecule.

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

General Protocol:

-

Crystal Growth: Single crystals of suitable quality are grown by methods such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. For example, single crystals of 7-azaindole-3-carboxaldehyde 2-pyridylhydrazone can be obtained by recrystallization from ethanol.[21]

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 150 K).

-

Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure using specialized software (e.g., SHELXT, SHELXL). This process yields the precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.[21]

Conclusion

7-Azaindole is a fundamentally important heterocyclic scaffold with a rich chemical profile and significant applications, particularly in the realm of drug discovery. Its unique structural and electronic properties, especially its capacity for bidentate hydrogen bonding, have established it as a privileged motif for the design of potent and selective kinase inhibitors. A thorough understanding of its basic properties, structure, synthesis, and reactivity is crucial for researchers and scientists working to develop the next generation of therapeutics based on this versatile core.

References

- 1. Page loading... [guidechem.com]

- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 7-Azaindole | 271-63-6 [chemicalbook.com]

- 6. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]

- 7. 7-Azaindole | 271-63-6 | FA03428 | Biosynth [biosynth.com]

- 8. chemimpex.com [chemimpex.com]

- 9. mdpi.com [mdpi.com]

- 10. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 12. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 13. Crystal structures of 7-azaindole, an unusual hydrogen-bonded tetramer, and of two of its methylmercury(II) complexes | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]

- 20. eurekaselect.com [eurekaselect.com]

- 21. shd-pub.org.rs [shd-pub.org.rs]

An In-depth Technical Guide to the Physical and Chemical Properties of 7-Azaindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Azaindole (B17877), a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry, serving as a crucial bioisostere for indole (B1671886) in numerous drug candidates. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have led to its incorporation into a wide array of biologically active molecules, most notably as kinase inhibitors in oncology. This technical guide provides a comprehensive overview of the core physical and chemical properties of 7-Azaindole, presenting quantitative data in structured tables, detailing experimental protocols for key reactions, and visualizing important biological pathways and experimental workflows.

Physical Properties

7-Azaindole is a white to off-white crystalline solid at room temperature.[1] A summary of its key physical properties is presented below.

Tabulated Physical Properties

| Property | Value | References |

| Molecular Formula | C₇H₆N₂ | [2] |

| Molecular Weight | 118.14 g/mol | [2] |

| Melting Point | 105-107 °C | [3][4] |

| Boiling Point | 270 °C | [3] |

| pKa | 4.6, 12.0 | |

| Solubility | Soluble in methanol, chloroform, ethanol, acetonitrile, and THF. Sparingly soluble in water. | [3][5] |

| Appearance | White to off-white crystalline powder | [1] |

Spectral Properties

| Technique | Key Features | References |

| ¹H NMR | Spectra available, characteristic peaks for aromatic protons. | [6] |

| ¹³C NMR | Spectra available. | |

| IR Spectroscopy | Shows characteristic N-H stretching vibrations. | [7][8] |

| UV-Vis Spectroscopy | Absorption and emission spectra are red-shifted compared to tryptophan. | [9][10] |

| Crystal Structure | Crystals of 7-azaindole contain tetrameric units with approximate S4 symmetry, associated by four complementary N—H … N hydrogen bonds. | [11] |

Chemical Properties and Reactivity

The chemical reactivity of 7-azaindole is characterized by the interplay between its electron-rich pyrrole (B145914) ring and electron-deficient pyridine (B92270) ring. This allows for a range of chemical transformations, making it a versatile building block in organic synthesis.

Electrophilic Aromatic Substitution

Electrophilic substitution reactions, such as nitration and the Vilsmeier-Haack reaction, predominantly occur at the C3 position of the electron-rich pyrrole ring.

Metal-Catalyzed Cross-Coupling Reactions

7-Azaindole and its halogenated derivatives are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. These reactions are fundamental to the synthesis of diverse libraries of 7-azaindole-based compounds for drug discovery.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and functionalization of 7-Azaindole.

Determination of Melting Point

The melting point of 7-Azaindole can be determined using a standard capillary melting point apparatus.

Procedure:

-

A small amount of finely powdered 7-Azaindole is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially, and then the heating rate is slowed to 1-2 °C per minute as the melting point is approached.

-

The temperature at which the first liquid appears (onset) and the temperature at which the last solid melts (completion) are recorded as the melting point range.

Infrared (IR) Spectroscopy

The IR spectrum of solid 7-Azaindole can be obtained using the KBr pellet method.

Procedure:

-

Approximately 1-2 mg of 7-Azaindole and 100-200 mg of dry potassium bromide (KBr) are ground together to a fine powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 7-Azaindole is typically recorded in a deuterated solvent.

Procedure:

-

Approximately 5-10 mg of 7-Azaindole is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

The NMR tube is placed in the spectrometer, and the spectrum is acquired according to the instrument's standard operating procedures.

Sonogashira Coupling of 3-Iodo-7-azaindole

This protocol describes a typical Sonogashira coupling reaction to introduce an alkyne substituent at the C3 position.

Materials:

-

3-Iodo-7-azaindole

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine)

-

Solvent (e.g., anhydrous THF or DMF)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodo-7-azaindole (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Add anhydrous solvent and triethylamine (B128534) (2.0 eq).

-

Add the terminal alkyne (1.2 eq) dropwise to the mixture.

-

The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Suzuki Coupling of 4-Bromo-7-azaindole

This protocol outlines a Suzuki coupling reaction to introduce an aryl or heteroaryl group at the C4 position.

Materials:

-

4-Bromo-7-azaindole

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Ligand (e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., dioxane/water, toluene/ethanol)

Procedure:

-

In a reaction vessel, combine 4-bromo-7-azaindole (1.0 eq), the boronic acid (1.2-1.5 eq), palladium catalyst (e.g., 5 mol% Pd₂(dba)₃), and ligand (e.g., 10 mol% SPhos).

-

Add the base (2.0 eq) and the solvent system.

-

The vessel is sealed and the mixture is heated, often under microwave irradiation, until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The residue is purified by flash chromatography to yield the desired product.[2]

Nitration of 7-Azaindole

This procedure describes the regioselective nitration at the C3 position.

Materials:

-

7-Azaindole

-

Nitrating agent (e.g., fuming nitric acid in sulfuric acid)

Procedure:

-

7-Azaindole is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

-

A mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise while maintaining the low temperature.

-

The reaction mixture is stirred for a specified time at low temperature and then allowed to warm to room temperature.

-

The reaction is quenched by pouring it onto ice, and the resulting mixture is neutralized with a base (e.g., ammonium (B1175870) hydroxide).

-

The precipitated product, 3-nitro-7-azaindole, is collected by filtration, washed with water, and dried.

Biological Significance and Signaling Pathways

7-Azaindole is a prominent scaffold in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an effective pharmacophore.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. Several 7-azaindole derivatives have been developed as potent inhibitors of PI3K (Phosphoinositide 3-kinase), a key enzyme at the upstream of this pathway.

Caption: PI3K/AKT/mTOR signaling pathway with 7-Azaindole inhibition.

Experimental and Drug Discovery Workflows

The synthesis and evaluation of 7-azaindole derivatives in a drug discovery context typically follow a structured workflow.

Representative Synthetic Workflow: Suzuki Coupling

The following diagram illustrates a typical workflow for the synthesis of a 4-aryl-7-azaindole derivative via a Suzuki coupling reaction.

Caption: Synthetic workflow for Suzuki coupling of 4-bromo-7-azaindole.

Conclusion

7-Azaindole is a cornerstone heterocyclic scaffold with a rich and diverse chemistry that has been extensively leveraged in the pursuit of novel therapeutics. A thorough understanding of its physical and chemical properties, coupled with robust and versatile synthetic methodologies, is paramount for its continued application in drug discovery and development. This guide provides a foundational resource for researchers to effectively utilize 7-azaindole in their scientific endeavors.

References

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | MDPI [mdpi.com]

- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. beilstein-journals.org [beilstein-journals.org]

The 7-Azaindole Scaffold: A Comprehensive Technical Guide to its Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (B17877) core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its remarkable versatility and profound impact on drug discovery. Its unique structural and electronic properties, particularly its ability to act as a bioisostere of indole (B1671886) and purine (B94841) systems, have positioned it as a cornerstone in the development of numerous therapeutic agents.[1] This technical guide provides an in-depth exploration of 7-azaindole structural analogs and derivatives, focusing on their synthesis, biological activities, and the signaling pathways they modulate. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The 7-Azaindole Core: A Privileged Scaffold

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is characterized by a bicyclic structure where a pyridine (B92270) ring is fused to a pyrrole (B145914) ring. This arrangement confers distinct physicochemical properties compared to its parent indole structure, including altered hydrogen bonding capabilities, dipole moment, and metabolic stability. A key feature of the 7-azaindole nucleus is its ability to mimic the purine base adenine, a crucial component of adenosine (B11128) triphosphate (ATP). This mimicry allows 7-azaindole derivatives to effectively compete with ATP for binding to the active site of various kinases, a class of enzymes frequently implicated in disease pathogenesis, particularly in oncology.[1][2]

The pyridine nitrogen and the pyrrole NH group of the 7-azaindole ring can act as hydrogen bond acceptor and donor, respectively, forming two crucial hydrogen bonds with the hinge region of the kinase active site.[2] This bidentate interaction provides a strong anchor for the inhibitor, contributing to its potency and selectivity. The 7-azaindole scaffold also presents multiple sites for chemical modification, allowing for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).

Synthesis of 7-Azaindole Analogs and Derivatives

The synthesis of functionalized 7-azaindole derivatives is a critical aspect of drug discovery programs. Various synthetic strategies have been developed to access a diverse range of analogs with substitutions at different positions of the bicyclic core.

General Synthetic Strategies

Common synthetic routes to the 7-azaindole core and its derivatives often involve the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are frequently employed to introduce substituents at various positions of the 7-azaindole nucleus.[3]

Example Protocol: Synthesis of Vemurafenib (B611658)

Vemurafenib (PLX4032), an FDA-approved B-RAF kinase inhibitor for the treatment of melanoma, is a prominent example of a 7-azaindole-based drug.[4] Its synthesis highlights a convergent approach, involving the coupling of a 7-azaindole core with a substituted phenyl moiety.

A plausible, generalized synthetic workflow for Vemurafenib is as follows:

-

Preparation of the 7-Azaindole Core: The synthesis often starts with a commercially available substituted pyridine derivative, which is then elaborated to form the fused pyrrole ring.

-

Functionalization of the Phenyl Moiety: A separate synthetic sequence is used to prepare the N-(2,4-difluoro-5-((propylsulfonyl)carbamoyl)phenyl)acetamide fragment.

-

Coupling Reaction: The key step involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to link the 7-azaindole core with the functionalized phenyl ring.[5][6]

-

Final Modifications and Purification: Subsequent chemical modifications and purification steps, such as chromatography, yield the final active pharmaceutical ingredient.[7][8]

Biological Activities and Therapeutic Targets

7-Azaindole derivatives have demonstrated a broad spectrum of biological activities, with a particular emphasis on their role as kinase inhibitors in oncology. Their ability to target various kinases involved in cell signaling pathways has led to the development of several successful anti-cancer drugs.

Kinase Inhibition

The 7-azaindole scaffold is a well-established "hinge-binding" motif in kinase inhibitors.[2] By occupying the ATP-binding pocket, these compounds can effectively block the phosphorylation cascade that drives cell proliferation, survival, and angiogenesis.

Table 1: Inhibitory Activity (IC50) of Representative 7-Azaindole Derivatives against Various Kinases

| Compound/Analog | Target Kinase | IC50 (nM) | Reference |

| Vemurafenib | B-RAF (V600E) | 31 | [9] |

| Pexidartinib | CSF1R | 13 | [4] |

| Compound 18c | CDK9/Cyclin T | 206 | [10] |

| Compound 18c | Haspin | 118 | [10] |

| AZD1208 | Pim-1 | <10 | [11] |

| BLU-554 (FGF401) | FGFR4 | 4 | [12] |

Anticancer Activity

The inhibition of key kinases by 7-azaindole derivatives translates into potent anticancer activity against a range of human cancer cell lines.

Table 2: In Vitro Anticancer Activity (IC50) of Selected 7-Azaindole Derivatives

| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Vemurafenib | A375 (B-RAF V600E) | Melanoma | 0.063 | [9] |

| Compound 4g | MCF-7 | Breast Cancer | 15.56 | [3] |

| RDg | A549 | Lung Cancer | 15.70 | [11] |

| Compound 30 | HuH-7 (FGFR4 amplified) | Hepatocellular Carcinoma | Not specified | [12] |

Key Signaling Pathways Modulated by 7-Azaindole Derivatives

Understanding the signaling pathways affected by 7-azaindole inhibitors is crucial for elucidating their mechanism of action and for the rational design of new therapeutic strategies.

B-RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in the B-RAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma. Vemurafenib and other B-RAF inhibitors directly target the mutated B-RAF kinase, blocking downstream signaling.

CDK9/Cyclin T Pathway

Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, leading to the release of paused polymerase and productive transcript elongation. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest.

Experimental Protocols

The development and evaluation of 7-azaindole derivatives rely on a suite of robust experimental protocols, from chemical synthesis to biological characterization.

General Protocol for In Vitro Kinase Assay

In vitro kinase assays are essential for determining the potency and selectivity of 7-azaindole inhibitors against their target kinases. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

-

Reagent Preparation: Prepare solutions of the recombinant kinase, the specific peptide substrate, ATP, and the test compound (7-azaindole derivative) at various concentrations.

-

Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at a controlled temperature for a specific duration.

-

ADP Detection: Terminate the kinase reaction and deplete the remaining ATP using the ADP-Glo™ reagent.

-

Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The signal intensity is proportional to the kinase activity. Calculate IC50 values by plotting the percentage of kinase inhibition against the concentration of the test compound.[13][14][15][16]

General Protocol for Anticancer Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 7-azaindole derivative and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the compound.

Drug Development Workflow: From Hit to Lead

The discovery and development of a 7-azaindole-based drug follows a structured workflow, from initial hit identification to lead optimization.

This process involves iterative cycles of chemical synthesis, biological testing, and computational modeling to refine the properties of the initial hit compounds into lead candidates with improved potency, selectivity, and pharmacokinetic profiles.[17][18][19][20]

Conclusion

The 7-azaindole scaffold has proven to be an exceptionally fruitful starting point for the design of novel therapeutics, particularly in the realm of kinase inhibition for cancer therapy. Its unique structural features and synthetic tractability have enabled the development of highly potent and selective drugs. This technical guide has provided a comprehensive overview of the synthesis, biological activity, and underlying mechanisms of action of 7-azaindole analogs and derivatives. The provided data tables, signaling pathway diagrams, and experimental protocols are intended to serve as a valuable resource for the scientific community, fostering further innovation in the design and development of next-generation 7-azaindole-based medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. archives.ijper.org [archives.ijper.org]

- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Knowledge-based design of 7-azaindoles as selective B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. promega.com [promega.com]

- 15. Haspin Kinase Enzyme System [worldwide.promega.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. drugtargetreview.com [drugtargetreview.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. excelra.com [excelra.com]

- 20. What is hit to lead drug discovery? | Dotmatics [dotmatics.com]

The 7-Azaindole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (B17877) scaffold, a heterocyclic aromatic compound, has emerged as a cornerstone in medicinal chemistry, particularly in the design of targeted therapeutics. Its unique structural and electronic properties have established it as a "privileged scaffold," leading to the development of several clinically successful drugs. This technical guide provides a comprehensive overview of the biological significance of the 7-azaindole core, with a focus on its role in kinase inhibition and other therapeutic areas.

The 7-Azaindole Core: A Bioisostere with Unique Properties

The 7-azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a bioisostere of indole (B1671886) and purine (B94841) systems. The strategic placement of a nitrogen atom in the six-membered ring significantly influences its physicochemical properties, such as its hydrogen bonding capabilities, dipole moment, and metabolic stability, when compared to its parent indole ring. These modulated properties can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates.[1][2]

The most critical feature of the 7-azaindole scaffold is its ability to act as a hinge-binder for protein kinases. The pyridine (B92270) nitrogen serves as a hydrogen bond acceptor, while the pyrrole (B145914) -NH group acts as a hydrogen bond donor. This arrangement allows for the formation of two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) ring of ATP.[2][3] This bidentate hydrogen bonding is a key factor in the high affinity and specificity of many 7-azaindole-based inhibitors.

A Versatile Scaffold for Kinase Inhibition

The 7-azaindole core has been successfully employed in the development of inhibitors for a wide array of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer. Over 90 different protein kinases have been shown to be sensitive to 7-azaindole-based compounds.[2]

BRAF Inhibitors: The Vemurafenib Story

A landmark achievement for the 7-azaindole scaffold is the development of Vemurafenib (Zelboraf®), a potent inhibitor of the B-Raf serine-threonine kinase.[1][3] Vemurafenib is approved for the treatment of metastatic melanoma with the BRAF V600E mutation.[4] The 7-azaindole core of Vemurafenib forms the critical hydrogen bonds with the hinge region of the BRAF kinase.[1]

// Node Definitions GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; BRAF [label="BRAF\n(V600E)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription [label="Transcription\nFactors", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, etc.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Vemurafenib [label="Vemurafenib", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge Definitions GF -> RTK [color="#5F6368"]; RTK -> RAS [color="#5F6368"]; RAS -> BRAF [color="#5F6368"]; BRAF -> MEK [color="#34A853"]; MEK -> ERK [color="#34A853"]; ERK -> Transcription [color="#34A853"]; Transcription -> Proliferation [color="#34A853", style=dashed]; Vemurafenib -> BRAF [arrowhead=tee, color="#EA4335", penwidth=2];

// Invisible edges for layout edge [style=invis]; GF -> Vemurafenib; }

Figure 1: Simplified BRAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.

Other Kinase Targets

The versatility of the 7-azaindole scaffold extends to numerous other kinase families implicated in cancer and other diseases:

-

PIM Kinases: These serine/threonine kinases are involved in cell survival and proliferation. Several N-substituted 7-azaindole derivatives have been identified as potent PIM-1 inhibitors.[5]

-

PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a crucial signaling cascade in cancer. A novel series of 7-azaindole derivatives has been discovered with potent activity against PI3K.[6]

-

Aurora Kinases: These are key regulators of mitosis, and their inhibition is a promising anti-cancer strategy. 7-azaindole-based compounds have been developed as inhibitors of Aurora kinases.[7]

-

CDK9/Cyclin T and Haspin Kinases: Dual inhibitors of these kinases, which are involved in transcription and cell division respectively, have been developed from the 7-azaindole scaffold.[8]

-

Fibroblast Growth Factor Receptor 4 (FGFR4): Selective and covalent inhibitors of FGFR4, a target in hepatocellular carcinoma, have been developed using a 7-azaindole core.[9]

Beyond Kinase Inhibition: Other Biological Activities

While kinase inhibition is the most prominent application, the 7-azaindole scaffold has shown activity against other biological targets, including its potential use in neurodegenerative diseases and as antiviral agents.[10] For instance, certain 7-azaindole derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase.[11]

Quantitative Data on 7-Azaindole Derivatives

The following tables summarize the in vitro inhibitory activities of selected 7-azaindole derivatives against various protein kinases.

Table 1: Inhibitory Activity of 7-Azaindole Derivatives against Various Kinases

| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |

| Vemurafenib (PLX4032) | BRAF V600E | 31 | [1] |

| PLX4720 | BRAF V600E | 13 | [12] |

| Benzyl-7-azaindole | FGFR1 | 1900 | [12] |

| Compound 8l | Haspin | 14 | [8] |

| Compound 8g | CDK9/Cyclin T | 206 | [10] |

| Compound 8h | Haspin | 118 | [10] |

| Compound B13 | PI3Kγ | 0.5 | [6] |

| Compound 30 | Aurora A/B | 6200 / 510 | [7] |

Table 2: Proliferative Activity of a 7-Azaindole Derivative (7-AID) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM/ml) | Reference |

| HeLa | Cervical Carcinoma | 16.96 | [13] |

| MCF-7 | Breast Cancer | 14.12 | [13] |

| MDA-MB-231 | Breast Cancer | 12.69 | [13] |

Experimental Protocols

General Synthesis of 3,5-Disubstituted-7-Azaindole Derivatives

A common synthetic route to access 3,5-disubstituted-7-azaindole derivatives involves sequential palladium-catalyzed cross-coupling reactions.[7]

// Node Definitions Start [label="1-Tosyl-3-iodo-5-bromo-7-azaindole", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Suzuki or Stille Coupling\n(Position 3)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="3-Substituted-5-bromo-7-azaindole\n(Protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Suzuki or Stille Coupling\n(Position 5)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product_Protected [label="3,5-Disubstituted-7-azaindole\n(Protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Deprotection", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="3,5-Disubstituted-7-azaindole", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions Start -> Step1 [color="#5F6368"]; Step1 -> Intermediate [color="#5F6368"]; Intermediate -> Step2 [color="#5F6368"]; Step2 -> Product_Protected [color="#5F6368"]; Product_Protected -> Step3 [color="#5F6368"]; Step3 -> Final_Product [color="#5F6368"]; }

Figure 2: General workflow for the synthesis of 3,5-disubstituted-7-azaindole derivatives.

Protocol:

-

Starting Material: 1-Tosyl-3-iodo-5-bromo-7-azaindole.

-

First Cross-Coupling (Position 3): A regioselective palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) is performed at the C-3 position with a suitable boronic acid or organostannane reagent.

-

Second Cross-Coupling (Position 5): A second palladium-catalyzed cross-coupling reaction is then carried out at the C-5 position with a different boronic acid or organostannane.

-

Deprotection: The tosyl protecting group on the nitrogen is removed, typically under basic conditions, to yield the final 3,5-disubstituted-7-azaindole derivative.[7]

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of 7-azaindole derivatives against specific kinases is typically determined using in vitro kinase assays.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Test compound (7-azaindole derivative)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a microplate, add the kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specific temperature for a defined period.

-

Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate or the amount of ADP produced.

-

The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from the dose-response curve.

Conclusion and Future Perspectives

The 7-azaindole scaffold has proven to be an exceptionally valuable core in the design of potent and selective inhibitors of various biological targets, most notably protein kinases. The clinical success of Vemurafenib has solidified its importance and continues to inspire the development of new therapeutics based on this privileged structure. Future research will likely focus on exploring novel substitutions on the 7-azaindole ring to fine-tune selectivity, overcome drug resistance, and expand the therapeutic applications of this versatile scaffold to a wider range of diseases. The continued exploration of the chemical space around the 7-azaindole core holds great promise for the future of targeted drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Azaindole Tautomerism and Proton Transfer Mechanisms: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) is a heterocyclic aromatic compound of significant interest in medicinal chemistry and photophysics. As a bioisostere of indole (B1671886), it serves as a privileged scaffold in numerous therapeutic agents, most notably as a hinge-binding motif in kinase inhibitors like the FDA-approved drug Vemurafenib.[1][2][3] Its unique photophysical behavior, characterized by excited-state proton transfer (ESPT), makes it a model system for studying fundamental chemical processes, including those relevant to DNA base-pair dynamics.[4] This document provides an in-depth technical overview of the tautomeric forms of 7-azaindole and the mechanisms governing the transfer of protons, both in dimeric form and in solution. It details the quantitative kinetics, experimental methodologies used in its study, and the implications of these properties for scientific research and drug development.

Tautomeric Forms of 7-Azaindole

7-azaindole primarily exists in two tautomeric forms: the common 1H-pyrrolo[2,3-b]pyridine (the "normal" form) and the less stable 7H-pyrrolo[2,3-b]pyridine (the "tautomer" form).[5] The interconversion between these forms involves the migration of a proton from the pyrrolic nitrogen (N1) to the pyridinic nitrogen (N7). In the ground state, the 1H form is significantly more stable. However, upon electronic excitation, the relative stability can shift, facilitating the proton transfer process.[6]

Figure 1: Tautomeric equilibrium between the 1H (normal) and 7H (tautomer) forms of 7-azaindole.

Proton Transfer Mechanisms

The proton transfer in 7-azaindole is predominantly an excited-state phenomenon, known as Excited-State Proton Transfer (ESPT) or, more specifically in dimers, Excited-State Double Proton Transfer (ESDPT). The mechanism is highly dependent on the molecular environment.

Gas Phase: The Dimer Model

In non-polar environments or in the gas phase, 7-azaindole readily forms a C₂h symmetric, doubly hydrogen-bonded dimer.[7] This dimer is a classic model system for studying ESDPT, analogous to DNA base pairs. Upon UV excitation, the acidity of the pyrrole (B145914) proton (N1-H) and the basicity of the pyridine (B92270) nitrogen (N7) simultaneously increase, creating a driving force for a double proton transfer event.[7][8]

A central debate in the field is whether this double transfer is a concerted (simultaneous) or stepwise (sequential) process.

-

Concerted Mechanism: Both protons move in a single kinetic step, potentially asynchronously, through a symmetric transition state. Evidence for this model comes from studies showing that the proton-transfer dynamics can occur in a concerted manner without detectable intermediate species.[9]

-

Stepwise Mechanism: The transfer occurs in two distinct steps, involving a zwitterionic intermediate. Femtosecond time-resolved studies have provided compelling arguments for a stepwise process, identifying an initial, very rapid transfer of the first proton, followed by the transfer of the second proton on a slightly longer timescale.[10][11]

The mechanism can also be influenced by the solvent environment. In non-polar solvents, a concerted mechanism is often favored, while polar solvents may stabilize the zwitterionic intermediate, promoting a stepwise pathway.[12]

Figure 2: Competing concerted and stepwise pathways for ESDPT in the 7-azaindole dimer.

Solution Phase: Solvent-Mediated Transfer

In protic solvents like water and alcohols, the proton transfer is typically mediated by solvent molecules. The solute and solvent form a cyclic, hydrogen-bonded complex that acts as a "proton wire".[6][13]

-

In Alcohols (e.g., Methanol): The fluorescence spectrum of 7-azaindole is often bimodal, showing distinct peaks for the normal (e.g., ~374 nm in methanol) and tautomer (e.g., ~505 nm in methanol) forms.[6] The reaction is believed to proceed via a 1:1 cyclic complex with a single alcohol molecule.[6] The rate of proton transfer in these environments can be even faster than in bulk solvent when confined to reverse-micellar nanopools.[14]

-

In Water: The situation is more complex. While water can form a cyclic complex that reduces the energy barrier for proton transfer, the extensive hydrogen-bonding network of bulk water makes the formation of this specific reactive complex rare.[6][13] As a result, only a small fraction of 7-azaindole molecules (around 20%) may undergo tautomerization, while the majority remain in a "blocked" state of solvation.[6] The proton transfer happens primarily through the nearest water molecules in the first solvation shell.[15]

Figure 3: Proton transfer catalyzed by a single water molecule acting as a proton wire.

Quantitative Data Summary

The kinetics of the ESPT/ESDPT process have been quantified through numerous studies. The rates are highly sensitive to the environment (gas phase vs. solution), isotopic substitution, and temperature.

Table 1: Kinetic Isotope Effects (KIE) on ESDPT

| System | KIE (k_H / k_D) | Description | Reference(s) |

|---|---|---|---|

| 7AI Dimer (Gas Phase) | ESPDT is ~1/60th of ESDPT | H/D substitution at one imino proton significantly slows the reaction. | [4] |

| 7AI Dimer (Gas Phase) | ESDDT is ~1/12th of ESPDT | Deuterating both imino protons further slows the reaction. | [4] |

| 7AI in Methanol Nanopools | ~5 | Large KIE observed, supporting a two-step model. | [14] |

| 7AI in Alcohols | ~2.7 - 5 | Temperature and solvent independent, suggesting tunneling. |[6][16] |

Table 2: Time Constants and Rates for Proton Transfer

| System | Process | Time Constant / Rate | Reference(s) |

|---|---|---|---|

| 7AI Dimer in Hexane | Electronic Relaxation ("Lb" to "La") | 0.2 ps | [17] |

| 7AI Dimer in Hexane | Proton Transfer (from "La" state) | 1.1 ps | [17] |

| 7AI Dimer in Hexane | Tautomer Fluorescence Lifetime | 3.2 ns | [17] |

| 6HIQ/7AI Heterodimer | Step 1 (Proton from 6HIQ to 7AI) | < 150 fs | [11] |

| 6HIQ/7AI Heterodimer | Step 2 (Proton from 7AI to 6HIQ) | ~1.5 ps (H), ~3.5 ps (D) | [11] |

| 7AI in Water | Tautomerization (minority population) | ~70 ps | [6] |

| 7AI in Water | Normal Fluorescence Decay (majority) | 910 ps | [6] |

| 7AI in Methanol | Tautomer Formation Rise Time | 150 ps | [6] |

| 7AI in Methanol Nanopools | Overall Proton Transfer | ~90 ps |[14] |

Table 3: Energetics of Tautomerization

| System | Parameter | Energy (kcal/mol) | Reference(s) |

|---|---|---|---|

| 7AI···δ-valerolactam Complex | Tautomer Stability vs. Normal (Excited State) | ~6 | [18][19][20] |

| 7AI Dimer | Tautomer Stability vs. Normal (Excited State) | ~10 | [18][19][20] |

| 7AI Monomer (Calculated) | Ground-State Activation Energy | ~60 | [6] |

| 7AI-Water (1:1) Complex (Calculated) | Ground-State Activation Energy | ~26 | [6] |

| 6HIQ/7AI Heterodimer | Barrier for Second Proton Transfer | 2.86 |[11] |

Experimental Protocols

The study of 7-azaindole's ultrafast dynamics relies on a suite of advanced spectroscopic and computational techniques.

Femtosecond Transient Absorption (fs-TA) Spectroscopy

This pump-probe technique is used to track the evolution of excited states with femtosecond time resolution.

-

Objective: To monitor the appearance and decay of transient species (e.g., initially excited state, intermediate, tautomer) by measuring changes in optical absorption following photoexcitation.

-

Methodology:

-

Sample Preparation: 7-azaindole is dissolved in the solvent of interest (e.g., nonpolar solvents for dimer studies) at a concentration that provides sufficient optical density at the pump wavelength. For dimer studies, higher concentrations are used. The sample is often flowed or stirred in a cuvette (e.g., 1-2 mm path length) to prevent photodecomposition.[21]

-

Excitation (Pump): An intense, ultrashort laser pulse (e.g., 310 nm, ~200 fs duration) excites the sample to the desired electronic state.[10][21]

-

Probing: A weaker, broadband "white-light" continuum pulse, delayed in time relative to the pump pulse, passes through the sample. The differential absorbance (ΔA) of this probe light is measured as a function of wavelength and pump-probe delay time.

-

Data Analysis: The resulting data (ΔA vs. time and wavelength) reveals the kinetics of excited-state decay, product formation (as new absorption bands), and ground-state bleaching. Global analysis of the time-resolved spectra can resolve the time constants for sequential processes like relaxation and proton transfer.[10]

-

Time-Resolved Fluorescence Spectroscopy (Fluorescence Up-Conversion)

This technique measures the fluorescence decay and rise kinetics with sub-picosecond resolution, complementing fs-TA by directly observing emissive states.

-

Objective: To measure the decay of the "normal" fluorescence and the rise time of the "tautomer" fluorescence.

-

Methodology:

-

Excitation: A femtosecond UV pulse excites the 7-azaindole sample.

-

Fluorescence Collection: The emitted fluorescence is collected and focused onto a nonlinear crystal.

-

Gating (Up-Conversion): A delayed "gate" pulse (typically at the fundamental laser wavelength) is also focused on the crystal, spatially and temporally overlapping with the fluorescence. Through sum-frequency generation, a photon is generated at a higher frequency (shorter wavelength) only when both the fluorescence and gate photons are present.

-

Detection: The up-converted signal is detected by a photomultiplier tube. By systematically varying the delay of the gate pulse, the fluorescence intensity profile over time is reconstructed.

-

Analysis: Measurements are performed across the emission spectrum (e.g., 320-620 nm) to separately resolve the kinetics of the normal and tautomer bands.[17] Anisotropy measurements can also distinguish between different excited states based on their transition dipole moments.[17]

-

Supersonic Jet Expansion Spectroscopy

This method is used to study isolated molecules and complexes in the gas phase by eliminating rotational and vibrational congestion.

-

Objective: To obtain high-resolution electronic spectra of cold, isolated 7-azaindole monomers, dimers, or solvent clusters, allowing for precise study of the intrinsic properties of the ESDPT reaction without solvent interference.[4][18]

-

Methodology:

-

Sample Seeding: 7-azaindole is heated (e.g., to 400 K) and seeded into a high-pressure inert carrier gas (e.g., Argon).[13] For cluster studies, the solvent vapor (e.g., water) is mixed with the carrier gas.

-

Expansion: The gas mixture is expanded through a small nozzle into a vacuum chamber. This adiabatic expansion causes rapid cooling of the molecules to very low rotational and vibrational temperatures (<10 K).

-

Excitation & Detection: The jet-cooled molecules are interrogated downstream by laser-based techniques, such as Laser-Induced Fluorescence (LIF) or Resonantly Enhanced Multi-Photon Ionization (REMPI). Dispersed fluorescence spectra are measured by exciting a specific vibronic transition and analyzing the resulting emission with a monochromator.[4]

-

Analysis: The spectra reveal distinct origins for different species (monomer, dimer, etc.). By comparing the relative intensities of the normal and tautomer fluorescence, kinetic isotope effects and the efficiency of ESDPT can be determined for specific, well-defined initial states.[4][18]

-

Figure 4: Generalized workflow for a pump-probe transient spectroscopy experiment.

Computational Chemistry Methods

Theoretical calculations are indispensable for interpreting experimental results and mapping the reaction pathways.

-

Objective: To calculate the potential energy surfaces (PES) of the ground and excited states, locate transition states, and determine energy barriers for proton transfer.

-

Key Methodologies:

-

Time-Dependent Density Functional Theory (TDDFT): A widely used method for calculating excited-state properties and potential energy profiles. It is often combined with the Polarizable Continuum Model (PCM) to simulate solvent effects.[12][22]

-

Complete Active Space Self-Consistent Field (CASSCF): A higher-level multireference method used to accurately describe the electronic structures of reactants, products, and especially transition states, which may have significant multiconfigurational character.[23] Results are often improved by applying second-order multireference perturbation theory (MRPT2) to account for dynamic electron correlation.[23]

-

Relevance to Drug Development

The structural and electronic features that facilitate 7-azaindole's proton transfer chemistry are also key to its utility in drug design.

-

Hinge-Binding Motif: The pyrrole N-H group acts as a hydrogen bond donor, while the adjacent pyridine N7 atom acts as a hydrogen bond acceptor. This arrangement is ideal for forming two key hydrogen bonds with the "hinge region" of the ATP binding site in many protein kinases, making it a highly effective and "privileged" scaffold for kinase inhibitors.[1][2][24]

-

Physicochemical Properties: The presence of the additional nitrogen atom compared to indole modifies properties like pKa, solubility, and lipophilicity, which can be fine-tuned by medicinal chemists to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[24][25]

-

Structural Versatility: The 7-azaindole core provides multiple sites for substitution, allowing for the development of highly potent and selective inhibitors against a wide range of kinase targets.[1][2]

Understanding the fundamental proton transfer behavior of this scaffold can provide insights into its interactions in complex biological environments, including potential proton transfer events with amino acid residues in a protein's active site.

Conclusion

7-azaindole represents a fascinating case study in molecular photophysics, where electronic excitation triggers a complex and environmentally sensitive proton transfer reaction. The mechanism of this transfer—whether concerted or stepwise, in a dimer or mediated by a solvent bridge—continues to be an active area of research, elucidated by a powerful combination of ultrafast spectroscopy and high-level quantum chemical calculations. The quantitative data gathered from these studies provide a detailed kinetic and energetic picture of the process. For drug development professionals, the same hydrogen-bonding capabilities that drive this unique chemistry make 7-azaindole a highly valuable and versatile scaffold for designing targeted therapeutics, particularly in the competitive field of kinase inhibition.

References

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. scribd.com [scribd.com]

- 10. Femtosecond cluster studies of the solvated 7-azaindole excited state double-proton transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Excited-state double proton transfer in model base pairs: the stepwise reaction on the heterodimer of 7-azaindole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solvent effects on the excited-state double proton transfer mechanism in the 7-azaindole dimer: a TDDFT study with the polarizable continuum model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. barbatti.org [barbatti.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Excited state tautomerization of 7-azaindole in a 1:1 complex with δ-valerolactam: a comparative study with the homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Excited state tautomerization of 7-azaindole in a 1:1 complex with δ-valerolactam: a comparative study with the homodimer. | Sigma-Aldrich [sigmaaldrich.com]

- 21. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]

- 22. mdpi.com [mdpi.com]

- 23. Theoretical studies for excited-state tautomerization in the 7-azaindole-(CH3OH)n (n = 1 and 2) complexes in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Electronic Landscape of 7-Azaindole: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the electronic structure, photophysical properties, and pharmacological relevance of 7-Azaindole (B17877), a pivotal scaffold in modern medicinal chemistry.

Introduction

7-Azaindole (1H-pyrrolo[2,3-b]pyridine), a bicyclic aromatic compound, has emerged as a molecule of significant interest for researchers, scientists, and drug development professionals. Its unique electronic properties, which distinguish it from its parent molecule, indole, have made it a valuable tool in various scientific domains. As the chromophore of the non-natural amino acid 7-azatryptophan, it serves as a sensitive fluorescent probe for protein structure and dynamics.[1][2][3] Furthermore, its ability to act as a versatile scaffold in medicinal chemistry, particularly as a hinge-binding motif for kinase inhibitors, has cemented its importance in the development of novel therapeutics.[4][5][6] This technical guide provides a comprehensive overview of the electronic structure of 7-azaindole, its photophysical behavior, and its applications, with a focus on quantitative data and detailed experimental methodologies.

Ground and Excited State Electronic Structure

The electronic structure of 7-azaindole is characterized by a π-electron system distributed over the fused pyrrole (B145914) and pyridine (B92270) rings. The nitrogen atom in the pyridine ring introduces significant changes to the electronic landscape compared to indole, influencing its absorption and emission properties, as well as its intermolecular interactions.

High-resolution electronic spectroscopy and computational studies have been instrumental in elucidating the geometric and electronic structure of 7-azaindole in both its ground (S₀) and excited (S₁) states. Upon electronic excitation, the pyridine moiety tends to expand, while the pyrrole ring exhibits only minor geometric alterations.[3][7]

Key Electronic Properties

A number of fundamental electronic properties of 7-azaindole and its related species have been experimentally determined and are crucial for understanding its behavior.

| Property | Value | Method | Reference |

| Electron Affinity (7-AI radical) | 2.6967(8) eV | High-resolution photoelectron imaging | [8][9] |

| Excited State Energy (S₁) | ~4.12 eV (33,186 cm⁻¹) | Nanosecond REMPI and LIF spectroscopy | [10] |

| Excited State Energy (Neutral Radical) | 0.8 eV and 1.4 eV above ground state | Photoelectron spectroscopy | [8][9] |

| Dipole-Bound State (7-AI⁻ anion) | 156 cm⁻¹ below detachment threshold | Photodetachment spectroscopy | [8][9] |

Photophysical Properties and Excited-State Dynamics

The photophysics of 7-azaindole are particularly rich and have been the subject of extensive investigation. Its absorption and emission spectra are red-shifted compared to tryptophan, making it a useful fluorescent probe.[1][3] The fluorescence properties of 7-azaindole are highly sensitive to its environment, including solvent polarity and hydrogen bonding interactions.[1]

Fluorescence Lifetime and Quantum Yield

The fluorescence lifetime of 7-azaindole is a key parameter that reflects its excited-state dynamics. This lifetime is significantly influenced by the solvent and the presence of hydrogen-bonding partners.

| Compound | Solvent | Fluorescence Lifetime (τ) | Quantum Yield (Φf) | Reference |

| 7-Azaindole | Water (pH 7, 20°C) | 910 ps | - | [1] |

| 1-Methyl-7-azaindole | Water (20°C) | 21 ns | 0.55 | [1] |

| 7-Azaindole | - | 2.55 ns | - | [3][7] |

| 7-Azaindole-Phenol Complex | - | 30 ps | - | [10][11] |

Excited-State Proton Transfer (ESPT) and Tautomerization

One of the most fascinating aspects of 7-azaindole's photophysics is its ability to undergo excited-state proton transfer (ESPT), particularly in its dimer form or in the presence of protic solvents. This process leads to the formation of a tautomer with distinct fluorescence properties. The 7-azaindole dimer serves as a classic model system for studying double proton transfer, a process relevant to the stability of DNA base pairs.[3][9]

In alcoholic solvents, the tautomerization is often mediated by a solvent molecule, forming a cyclic complex.[1] However, in water, the dynamics are more complex, with evidence suggesting that only a small fraction of the solute population undergoes tautomerization.[1] Ab initio molecular dynamics simulations have shown that in water clusters, the hydrogen transfer is an asynchronous process.[12]

The following diagram illustrates the general mechanism of excited-state double proton transfer in the 7-azaindole dimer.

Application in Drug Development: Kinase Inhibition

The electronic structure of 7-azaindole makes it an excellent "hinge-binding" motif in kinase inhibitors.[4][5] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This bidentate hydrogen bonding capability allows 7-azaindole-based compounds to effectively compete with ATP for the kinase's active site.[4]

Vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma, is a prime example of a successful drug developed from a 7-azaindole fragment.[4][5] The versatility of the 7-azaindole scaffold allows for chemical modifications at multiple positions, enabling the optimization of potency and selectivity for various kinase targets.[4]

The logical workflow for fragment-based drug discovery utilizing the 7-azaindole scaffold can be visualized as follows:

Experimental Protocols

A variety of sophisticated experimental techniques are employed to study the electronic structure and dynamics of 7-azaindole. Below are overviews of the key methodologies.

High-Resolution Photoelectron Imaging

Objective: To measure the electron affinity of the 7-azaindole radical and to probe the electronic structure of the 7-azaindolide anion.

Methodology:

-

Anion Generation: 7-azaindolide anions (7-AI⁻) are generated in the gas phase, typically using an ion source such as an electrospray ionization source.

-

Ion Trapping and Cooling: The generated anions are guided into an ion trap where they are cooled to cryogenic temperatures to reduce vibrational hot bands.

-

Photodetachment: The cooled anions are irradiated with a tunable laser. If the photon energy exceeds the electron binding energy, an electron is detached.

-

Electron Imaging: The kinetic energy and angular distribution of the photodetached electrons are measured using a velocity-map imaging (VMI) spectrometer.

-

Data Analysis: The photoelectron spectrum is constructed from the imaged electron kinetic energies. The electron affinity is determined from the energy difference between the ground state of the neutral radical and the ground state of the anion.

Picosecond Pump-Probe Spectroscopy

Objective: To measure the excited-state lifetime and study the dynamics of processes like ESPT.

Methodology:

-

Sample Preparation: A solution or gas-phase sample of 7-azaindole or its complex is prepared.

-

Pump Pulse: An ultrashort laser pulse (the "pump") excites the sample to the S₁ electronic state.

-

Probe Pulse: A second, time-delayed ultrashort laser pulse (the "probe") interacts with the excited-state population. The probe can be used to ionize the excited molecules or to stimulate emission.

-

Signal Detection: The ions or the stimulated emission signal is detected as a function of the time delay between the pump and probe pulses.

-

Data Analysis: The decay of the signal over time provides a direct measure of the excited-state lifetime. Rise times can indicate the formation of new species, such as the tautomer.

The workflow for a typical pump-probe experiment is depicted below.

Conclusion

The electronic structure of 7-azaindole gives rise to a rich and complex set of photophysical properties that have been harnessed for both fundamental research and practical applications. Its utility as a fluorescent probe provides valuable insights into biological systems, while its role as a privileged scaffold in drug design continues to drive the development of new and effective therapeutics. A thorough understanding of its electronic landscape, as outlined in this guide, is essential for researchers and scientists seeking to leverage the unique characteristics of this versatile molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ak-schmitt.hhu.de [ak-schmitt.hhu.de]

- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DSpace [kb.osu.edu]

- 8. Probing the electronic structure and dipole-bound state of the 7-azaindolide anion - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Probing the electronic structure and dipole-bound state of the 7-azaindolide anion - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP04123F [pubs.rsc.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Fast excited state dynamics in the isolated 7-azaindole-phenol H-bonded complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

7-Azaindole as a Fragment in Drug Discovery: A Technical Guide

Introduction to 7-Azaindole (B17877) in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in medicinal chemistry for the identification of lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. 7-Azaindole, a bicyclic heterocycle, is a prominent privileged fragment, particularly in the realm of kinase inhibitors.[1] Its structural resemblance to the purine (B94841) core of ATP allows it to effectively mimic the hydrogen bonding interactions within the hinge region of kinase active sites.[2] The versatility of the 7-azaindole scaffold, with multiple sites for synthetic elaboration, has led to its incorporation into numerous clinical candidates and approved drugs, most notably the BRAF inhibitor Vemurafenib.[3] This guide provides a technical overview of the utility of 7-azaindole in drug discovery, focusing on its physicochemical properties, binding interactions, and the experimental methodologies used to identify and characterize its derivatives.

Physicochemical Properties of 7-Azaindole

The success of 7-azaindole as a molecular fragment is partly due to its favorable physicochemical properties, which provide a solid foundation for developing drug-like molecules. As a bioisostere of indole, the introduction of a nitrogen atom into the benzene (B151609) ring can enhance properties such as solubility and bioavailability.[4]